Tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate is a complex organic compound with significant applications in medicinal chemistry and material science. This compound is characterized by its unique structure, which incorporates a piperidine ring and a boron-containing dioxaborolane moiety. The compound's chemical formula is , and it has a molecular weight of approximately 387.33 g/mol.
Tert-butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate falls under the category of synthetic organic compounds. It is classified as a boronic acid derivative due to the presence of the dioxaborolane unit. This classification is significant for its reactivity and potential applications in organic synthesis.
The synthesis of tert-butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate typically involves multi-step organic reactions. Key methods include:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product. Techniques like chromatography may be employed for purification.
The molecular structure of tert-butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate can be represented using various structural formulas:
CC(C)(C)OC(=O)N1CCC(C2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C2)CC1
The compound's molecular weight is 387.33 g/mol with a chemical structure that includes a tert-butyl group and a complex boron-containing moiety.
Tert-butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate can participate in various chemical reactions typical for boronic esters:
These reactions are generally facilitated under mild conditions and are essential for constructing more complex molecular architectures in pharmaceutical chemistry.
The mechanism of action for compounds like tert-butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate often involves interaction with biological targets through reversible covalent bonding facilitated by the boron atom.
Such interactions can modulate biological pathways relevant to therapeutic areas such as oncology and neurology.
Tert-butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate has several applications:
This compound exemplifies the intricate design often required in modern synthetic chemistry and its relevance across multiple scientific disciplines.
The systematic IUPAC name *tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate* (CAS: 1310383-45-9) precisely defines its molecular connectivity [4]. The name sequentially identifies:
Structural Isomerism Considerations:
Table 1: Structural and Identifier Data
Property | Value | Source |
---|---|---|
CAS Registry Number | 1310383-45-9 | [4] |
Molecular Formula | C₂₃H₃₆BNO₅ | [4] |
Molecular Weight | 417.36 g/mol | [4] |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(COC2=CC=C(C=C2)B2OC(C)(C)C(C)(C)O2)CC1 | [4] |
InChI Key | QSHLBDDCJBXAMS-UHFFFAOYSA-N | [4] |
X-ray crystallographic analysis of analogous compounds reveals:
The strategic development of this compound reflects three evolutionary phases in organoboron chemistry:
Suzuki Coupling Revolution (1980s-1990s): Emergence of palladium-catalyzed cross-coupling created demand for air-stable, non-basic boronic acid surrogates. Pinacol boronic esters addressed this need by offering enhanced stability and reduced deboronation compared to boronic acids [2].
Bifunctional Reagent Design (Early 2000s): As pharmaceutical targets increased in complexity, chemists developed hybrid structures incorporating both coupling handles (boron) and protective groups (Boc). This compound typifies this design philosophy, enabling orthogonal deprotection/coupling sequences in multi-step syntheses [4].
Heterocycle Integration Era (2010-Present): Systematic incorporation of piperidine scaffolds—privileged structures in medicinal chemistry—into boronic ester reagents accelerated drug discovery. The phenoxymethyl linker specifically emerged to enhance solubility and synthetic accessibility compared to direct C-B bonded analogs [3].
Synthetic accessibility was demonstrated through optimized routes featuring:
Synthetic Versatility
Table 2: Key Synthetic Applications and Methodologies
Application | Reaction Conditions | Utility | Ref |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl formation for drug scaffolds | [2] |
Chan-Lam Oxidation | Cu(OAc)₂, pyridine, ambient air | C-N bond formation without transition metals | [4] |
Boc Deprotection | TFA/DCM (1:1), 0°C to rt | Amine liberation for salt formation | [4] |
Petasis Reaction | Salicylaldehyde, rt | Multicomponent C-C bond formation | [3] |
The compound’s synthetic utility originates from three orthogonal reactivity domains:
Medicinal Chemistry Applications
Comparative Structural Analysis of Boronic Esters:
Feature | Phenoxymethyl Derivative (This Compound) | Pyrazolyl Analog (CAS 877399-74-1) |
---|---|---|
Molecular Weight | 417.36 g/mol | 377.29 g/mol |
Heterocycle | Piperidine (aliphatic) | Pyrazole (aromatic) |
Linker | -CH₂O- (flexible) | Direct C-bond (rigid) |
Boron Content | 2.59% | 2.86% |
Melting Point | Not reported | 114-118°C |
Primary Application | Kinase inhibitors, BNCT agents | Crizotinib intermediates |
The phenoxymethyl linker significantly modifies physicochemical properties versus direct heterocycle-boron bonding:
This compound exemplifies modern boronic ester design principles—achieving balanced reactivity, stability, and functional diversity to address complex challenges in pharmaceutical and materials synthesis.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0